molecular formula C5H7BrN4O B8373653 6-Bromo-3-dimethylamino-1,2,4-triazine-5(4H)-one CAS No. 54317-66-7

6-Bromo-3-dimethylamino-1,2,4-triazine-5(4H)-one

Cat. No. B8373653
CAS RN: 54317-66-7
M. Wt: 219.04 g/mol
InChI Key: COFKLLVJQFQCML-UHFFFAOYSA-N
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Patent
US07368437B1

Procedure details

Hydrogen peroxide (27% strength solution in water, 0.53 ml, 4.56 mmol) was added at 5° C. to a solution of 6-bromo-3-dimethylamino-1,2,4-triazine (IX) (J. Org. Chem. 43 (1978) 2514) (500 mg, 2.46 mmol) in glacial acetic acid (4 ml), and the reaction mixture was stirred at 25° C. for 12 hours. The resulting precipitate was collected, washed with water, dried in the air and recrystallized from ethanol. The ketone (X) (368 mg, 68%) was obtained as white crystals of melting point 261-262° C. (ethanol).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][C:4]1[N:9]=[N:8][C:7]([N:10]([CH3:12])[CH3:11])=[N:6][CH:5]=1>C(O)(=O)C>[Br:3][C:4]1[C:5](=[O:1])[NH:6][C:7]([N:10]([CH3:12])[CH3:11])=[N:8][N:9]=1

Inputs

Step One
Name
Quantity
0.53 mL
Type
reactant
Smiles
OO
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CN=C(N=N1)N(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(NC(=NN1)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.